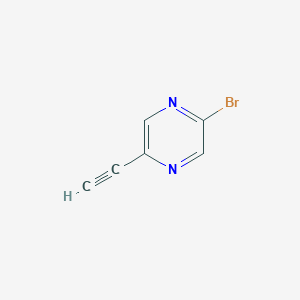

2-Bromo-5-ethynylpyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic Synthesis and Heterocyclic Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in organic and medicinal chemistry. researchgate.netnih.gov The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature due to the two nitrogen atoms, make it a valuable component in the design of new materials and bioactive molecules. researchgate.netnih.gov

In contemporary organic synthesis, pyrazine derivatives serve as versatile building blocks for the construction of more complex molecular architectures. researchgate.netrsc.org They are amenable to a wide array of chemical transformations, including various coupling reactions like Suzuki and Sonogashira, which allows for the introduction of diverse functional groups. researchgate.netresearchgate.net This synthetic flexibility has established pyrazine scaffolds as crucial intermediates in the development of novel compounds. researchgate.net

The significance of pyrazines is further underscored by their prevalence in numerous natural products and their wide range of pharmacological applications. researchgate.nettandfonline.com Compounds incorporating the pyrazine core have been reported to exhibit a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov This has made the pyrazine scaffold a privileged structure in drug discovery and development, with several marketed drugs containing this heterocyclic motif. nih.gov The inherent ability of the pyrazine nitrogens to participate in hydrogen bonding and metal chelation also contributes to its role in catalysis and materials science. researchgate.net

Overview of Halogenated and Ethynyl (B1212043) Pyrazine Derivatives in Scientific Literature

The introduction of halogen atoms and ethynyl groups onto the pyrazine ring gives rise to derivatives with enhanced reactivity and functionality, making them subjects of considerable interest in the scientific literature.

Halogenated Pyrazine Derivatives: Halogenated pyrazines are key synthetic intermediates due to the reactivity of the carbon-halogen bond. The presence of a halogen, such as bromine or chlorine, provides a reactive site for nucleophilic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com This allows for the facile introduction of aryl, alkyl, and other functional groups, enabling the synthesis of a diverse library of substituted pyrazines. For instance, 2,5-dibromopyrazine (B1339098) derivatives have been used as starting materials in Sonogashira coupling reactions to synthesize 2,5-di(aryleneethynyl)pyrazines, which are investigated for their optoelectronic properties. researchgate.netresearchgate.net The electron-withdrawing nature of halogens also influences the electronic properties of the pyrazine ring, which can be beneficial in tuning the biological activity of the resulting molecules. mdpi.com Research has explored halogenated pyrazine-based chalcones for their potential antimicrobial effects. mdpi.com

Ethynyl Pyrazine Derivatives: The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. Pyrazines bearing an ethynyl moiety are valuable building blocks for several reasons. The terminal alkyne can participate in a variety of reactions, most notably Sonogashira couplings and "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. rsc.org These reactions are highly efficient and allow for the covalent linking of the pyrazine unit to other molecules, which is a widely used strategy in medicinal chemistry and materials science. Ethynyl pyrazine derivatives have been utilized in the synthesis of extended π-conjugated systems for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net The synthesis of these derivatives often involves the Sonogashira coupling of a halogenated pyrazine with a protected or terminal alkyne. rsc.orgmdpi.com

Rationale for Focusing on 2-Bromo-5-ethynylpyrazine as a Subject of Advanced Research

The compound this compound is a bifunctional molecule that combines the key reactive features of both halogenated and ethynyl pyrazines, making it a particularly valuable and versatile building block in advanced organic synthesis. The rationale for its focus in research stems from the strategic combination of two distinct and orthogonally reactive functional groups on a single pyrazine core.

The primary reasons for its significance are:

Orthogonal Reactivity: The molecule possesses a bromine atom and a terminal ethynyl group. These two functional groups can be selectively addressed in chemical reactions. For example, the ethynyl group can undergo Sonogashira coupling, while the bromo group can be targeted in a subsequent, different cross-coupling reaction like a Suzuki or Stille coupling. This allows for a stepwise and controlled construction of complex, unsymmetrically substituted pyrazine derivatives.

Versatile Synthetic Hub: As a result of its dual reactivity, this compound serves as a hub for creating a wide array of more elaborate molecules. It can be used to synthesize fused heterocyclic systems or to link the pyrazine core to two different molecular fragments, which is a powerful strategy in the design of new materials and potential pharmaceutical agents.

Access to Novel Chemical Space: The use of this compound as a starting material provides a straightforward route to novel pyrazine-containing compounds that would be difficult to access through other synthetic pathways. This enables the exploration of new areas of chemical space and the investigation of structure-activity relationships in various applications, from materials science to medicinal chemistry.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1092352-04-9 bldpharm.com |

| Molecular Formula | C₆H₃BrN₂ bldpharm.com |

| Molecular Weight | 183.01 g/mol bldpharm.com |

| SMILES Code | C#CC1=CN=C(Br)C=N1 bldpharm.com |

The synthesis of related ethynyl pyrazine derivatives often involves the removal of a protecting group, such as a trimethylsilyl (B98337) (TMS) group, from a precursor molecule. For example, 2-amino-5-ethynylpyrazine can be prepared from its TMS-protected precursor by treatment with potassium carbonate. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethynylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-2-5-3-9-6(7)4-8-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXNIMSZYUPNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Ethynylpyrazine and Its Derivatives

Strategies for the Construction of Pyrazine (B50134) Ring Systems

The formation of the core pyrazine ring is the initial and crucial step. A variety of methods, ranging from historical classical routes to more refined modern techniques, have been developed to assemble this heterocyclic scaffold.

Historically, the synthesis of pyrazines has been dominated by condensation reactions. These methods, while effective, often require harsh reaction conditions.

Staedel–Rugheimer Synthesis: This method, dating back to 1876, involves the condensation and subsequent oxidation of a 2-haloacetophenone with an α-amino ketone in the presence of ammonia (B1221849) to form a substituted pyrazine. nbu.ac.in

Gutknecht Synthesis: As a modification to avoid lachrymatory reagents, the Gutknecht process (1879) utilizes the self-condensation of α-amino ketones, which then undergo dehydrogenation to yield the pyrazine ring. nbu.ac.in

Diketone-Diamine Condensation: A straightforward and classical approach is the direct condensation of a 1,2-diketone with a 1,2-diamine. mobt3ath.com This reaction proceeds via a dihydropyrazine (B8608421) intermediate which is then oxidized to the aromatic pyrazine. researchgate.net Common oxidizing agents for this step include copper(II) oxide and manganese oxide. researchgate.net While foundational, these classical routes can be limited by long reaction times, the need for strong acidic media, and high temperatures. nbu.ac.in

Table 1: Overview of Classical Pyrazine Synthesis Routes

| Synthesis Name | Precursors | Key Transformation | General Conditions |

|---|---|---|---|

| Staedel–Rugheimer | 2-Haloacetophenone, α-Amino ketone | Condensation-oxidation | Ammonia, strong acid, high temperature nbu.ac.in |

| Gutknecht | α-Amino ketones | Self-condensation, dehydrogenation | Acid-catalyzed, heating nbu.ac.in |

Contemporary synthetic chemistry has introduced milder, more efficient, and often more versatile methods for constructing substituted pyrazine rings. These approaches offer better control over substitution patterns and are frequently more environmentally benign.

Dehydrogenative Coupling: Manganese pincer complexes have been shown to catalyze the acceptorless dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-disubstituted pyrazines. nih.govacs.org This method is atom-economical, producing only hydrogen gas and water as byproducts. acs.org

Chemo-enzymatic Synthesis: A modern, sustainable approach uses enzymes to mediate key steps. For instance, a transaminase can be used for the amination of a 1,2-diketone precursor to form an α-aminoketone, which then undergoes oxidative dimerization to the final pyrazine product. semanticscholar.org

From N-allyl Malonamides: A sequence starting with the diazidation of N-allyl malonamides, followed by a thermal or copper-mediated cyclization, yields pyrazines with ester and hydroxy groups at the 2- and 3-positions. rsc.org

From α-Hydroxy Ketones: The reaction of α-hydroxy ketones with a nitrogen source, such as ammonium (B1175870) hydroxide, can produce a diverse array of pyrazines. Reaction parameters like temperature, time, and pH can be optimized to control the distribution of products. researchgate.net

Table 2: Comparison of Modern Pyrazine Synthesis Strategies

| Method | Precursors | Catalyst/Key Reagent | Key Features |

|---|---|---|---|

| Dehydrogenative Coupling | 2-Amino alcohols | Manganese pincer complex | Atom-economical, produces H₂ and H₂O as byproducts nih.govacs.org |

| Chemo-enzymatic Synthesis | 1,2-Diketones, Amine donor | Transaminase | Sustainable, mild conditions semanticscholar.org |

| N-allyl Malonamide Cyclization | N-allyl malonamides | Heat or Copper | Produces highly functionalized pyrazines rsc.org |

Classical Pyrazine Synthesis Routes

Regioselective Bromination Techniques for Pyrazine Derivatives

Once the pyrazine ring is formed, introducing a bromine atom at a specific position is a critical functionalization step. The electron-deficient nature of the pyrazine ring influences the strategy for halogenation.

Direct bromination involves treating a pyrazine derivative with a brominating agent. The regioselectivity of this electrophilic substitution is heavily influenced by the electronic properties of any pre-existing substituents on the ring.

N-Bromosuccinimide (NBS): NBS is an efficient and common reagent for the bromination of heterocyclic compounds. For pyrazines bearing an electron-donating group, such as an amino group, bromination occurs via electrophilic aromatic substitution at the position of highest electron density. For example, 2-aminopyrazine (B29847) is brominated preferentially at the 5-position. d-nb.info Further bromination can lead to di-substituted products like 2-amino-3,5-dibromopyrazine. d-nb.info

Reaction Control: The outcome of direct bromination can be controlled by the reaction conditions. The choice of solvent (e.g., acetonitrile) and the use of microwave assistance can significantly improve yields and selectivity for both mono- and di-bromination, depending on the stoichiometry of the brominating agent used. d-nb.info For instance, treating 2-aminopyrazine with 1.1 equivalents of NBS favors the monobrominated product, while 2.2 equivalents lead to the dibrominated pyrazine in nearly quantitative yield. d-nb.info

Table 3: Examples of Direct Bromination on Pyrazine Scaffolds

| Substrate | Brominating Agent (Equivalents) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Aminopyrazine | NBS (1.1) | Acetonitrile | Room Temp | 2-Amino-5-bromopyrazine d-nb.info | High d-nb.info |

| 2-Aminopyrazine | NBS (2.2) | Acetonitrile | Microwave | 2-Amino-3,5-dibromopyrazine d-nb.info | ~100% d-nb.info |

| 2-Amino-5-methylpyrazine | NBS | Ethanol | Room Temp | 2-Amino-3-bromo-5-methylpyrazine | 90% |

When direct bromination is not regioselective or efficient, indirect methods provide a powerful alternative. These routes typically involve converting a different functional group into a bromine atom.

Sandmeyer-type Reaction: A common indirect strategy is the diazotization of a primary amino group, followed by substitution with a bromide. For the synthesis of 2-bromo-5-methylpyrazine, 5-methylpyrazine-2-carboxylic acid can be converted to its corresponding amide. A Hofmann degradation then yields 2-amino-5-methylpyrazine. This amine is subsequently treated with a diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt, which is then reacted in situ with a bromine source like copper(I) bromide (CuBr) to produce the target 2-bromo-5-methylpyrazine. tsijournals.com This multi-step pathway allows for the unambiguous placement of the bromine atom. tsijournals.com

Direct Bromination Methodologies

Introduction of Ethynyl (B1212043) Functionality onto the Pyrazine Core

The final step in constructing 2-bromo-5-ethynylpyrazine is the introduction of the ethynyl group. This is almost universally achieved via palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: The Sonogashira reaction is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of pyrazine chemistry, this reaction is well-explored and highly effective for coupling halogenated pyrazines with alkynes. rsc.org The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂) with a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine (B128534). rsc.orgnih.gov

Use of Protected Alkynes: To synthesize a terminal alkyne like that in this compound, a protected alkyne is often used in the coupling step. Ethynyltrimethylsilane (trimethylsilylacetylene or TMSA) is a common choice. nih.gov A halopyrazine is coupled with TMSA under Sonogashira conditions to yield a (trimethylsilyl)ethynyl-substituted pyrazine. nih.gov

Deprotection: Following the coupling reaction, the silyl (B83357) protecting group is removed under mild conditions to reveal the terminal ethynyl group. This can be accomplished using reagents such as potassium carbonate in a THF/water mixture. nih.gov This two-step sequence—coupling followed by deprotection—provides a reliable route to ethynyl-substituted pyrazines. nih.govrsc.org

Table 4: Representative Sonogashira Couplings on Halogenated Pyrazines

| Pyrazine Substrate | Alkyne | Catalyst System | Product |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethoxy)pyrazine | Ethynyltrimethylsilane | PdCl₂(dppf)·CH₂Cl₂, CuI, NEt₃ nih.gov | 2-(Trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine nih.gov |

| 3-Bromo-5-bromopyrazin-2-amine | Trimethylsilylacetylene (B32187) (TMSA) | Pd(PPh₃)₄, CuI, PPh₃, NEt₃ | 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine |

| 2,5-Dibromo-3,6-dimethylpyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ researchgate.net | 2,5-Bis(phenylethynyl)-3,6-dimethylpyrazine researchgate.net |

Sonogashira Cross-Coupling Reactions for Ethynyl Group Installation

The Sonogashira reaction is a cornerstone for the synthesis of this compound, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The process is valued for its reliability and mild reaction conditions, which are often conducted at room temperature. wikipedia.org

The synthesis often starts from a dihalogenated pyrazine, such as 2,5-dibromopyrazine (B1339098) or 2-bromo-5-iodopyrazine (B1288987). The higher reactivity of the iodine atom allows for selective alkynylation at the 5-position. For instance, the reaction of 2-bromo-5-iodopyrazine with an alkyne like trimethylsilylacetylene, in the presence of a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI), selectively yields the 5-ethynyl derivative. nih.govlibretexts.org The trimethylsilyl (B98337) (TMS) group is frequently used to protect the terminal alkyne, preventing side reactions, and can be easily removed later. smolecule.com

The general reactivity order for the halide in Sonogashira coupling is I > Br > Cl > F, which allows for selective functionalization of polyhalogenated systems. sci-hub.se

Table 1: Key Reagents in Sonogashira Coupling for Pyrazine Alkynylation

| Reagent Role | Examples | Function |

| Starting Material | 2-Bromo-5-iodopyrazine, 2,5-Dibromopyrazine | Pyrazine core with leaving groups for coupling. |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | Provides the ethynyl moiety. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Provides the reaction medium. |

Alternative Alkynylation Methods

While the Sonogashira reaction is prevalent, alternative methods for introducing an alkyne group exist. One such strategy is the "inverse Sonogashira coupling," which involves the reaction of a haloalkyne with an unactivated C-H bond, although this is less common for the direct synthesis of this compound. acs.org Another approach involves the use of organometallic reagents. For example, an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) could potentially react with a bromopyrazine, although this might be less selective and efficient than palladium-catalyzed methods. mdpi.com

Convergent and Divergent Synthetic Approaches for this compound Derivatives

The synthesis of derivatives of this compound can be approached through both convergent and divergent strategies, allowing for the efficient creation of diverse molecular structures. sathyabama.ac.in

Stepwise Assembly Strategies

A stepwise or linear synthesis involves the sequential construction of the target molecule. sathyabama.ac.in In the context of this compound derivatives, this typically involves first synthesizing the core this compound structure. Subsequently, this core molecule can undergo further reactions. For example, the bromine atom can be replaced via another cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce a new substituent, or the ethynyl group can be further functionalized.

A convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. sathyabama.ac.in For a derivative of this compound, one fragment could be a substituted pyrazine, and the other a functionalized alkyne. These two pieces are then joined, often via a Sonogashira coupling, to form the final product. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule. sathyabama.ac.in

Functional Group Interconversions for Derivative Synthesis

Functional group interconversion (FGI) is a critical strategy for synthesizing derivatives from a common intermediate like this compound. fiveable.mescribd.com This involves transforming one functional group into another. fiveable.me

For example, the bromine atom on the pyrazine ring is a versatile handle for various transformations. It can be substituted by different nucleophiles or used in a variety of cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. smolecule.com

The ethynyl group is also ripe for functionalization. It can undergo reactions such as:

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Hydration: Addition of water across the triple bond can yield a ketone.

Reduction: The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the reagents used. scribd.com

Advanced Synthetic Techniques in this compound Synthesis

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, including pyrazine derivatives. rsc.orgresearchgate.net This technique involves pumping reagents through a network of tubes or microreactors, offering several advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, and improved scalability. rsc.orgresearchgate.net

For the synthesis of this compound, a continuous flow setup could be designed to perform the Sonogashira coupling. rsc.org The reagents would be continuously mixed and heated in a reactor coil or a packed-bed reactor containing a heterogeneous catalyst. rsc.orgresearchgate.net This can lead to higher yields, shorter reaction times, and easier purification. researchgate.net For instance, a flow system could mediate a Sonogashira reaction by passing the reaction mixture through sequential palladium and copper reactors. rsc.org The use of immobilized catalysts in flow reactors can also simplify product isolation and catalyst recycling. researchgate.net While specific examples for this compound are not extensively documented, the successful application of flow chemistry to other pyrazine syntheses and Sonogashira reactions suggests its high potential in this area. rsc.orgresearchgate.netrsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult, requires larger vessels | Easier, run for longer times |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved, smaller reaction volumes, better temperature control |

| Reaction Time | Often longer | Typically shorter due to efficient mixing and heat transfer |

| Reproducibility | Can be variable | High, precise control over parameters |

| Purification | Often requires chromatographic separation | Can incorporate in-line purification steps |

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation to accelerate organic reactions has become a cornerstone of modern synthetic chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced product purity. researchgate.net This technology is particularly effective for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a primary method for the formation of C(sp²)-C(sp) bonds and the introduction of an ethynyl group onto aromatic and heteroaromatic rings. organic-chemistry.orgorganic-chemistry.org

The synthesis of this compound can be efficiently achieved through a microwave-assisted Sonogashira coupling reaction. This approach typically involves the reaction of a dihalogenated pyrazine, such as 2,5-dibromopyrazine, with a suitable alkyne source under palladium and copper catalysis. rsc.orgmdpi.com To achieve selective mono-alkynylation, a protected alkyne like (trimethylsilyl)acetylene is often used. The use of microwave heating in this context dramatically shortens the reaction duration from hours to mere minutes. organic-chemistry.orgnih.gov

A representative protocol begins with the coupling of 2,5-dibromopyrazine with (trimethylsilyl)acetylene. The reaction is conducted in a sealed microwave vial containing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or PdCl₂(dppf)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base, such as an amine (e.g., triethylamine), in a solvent like THF or DMF. nih.govmdpi.com Microwave irradiation of this mixture at an elevated temperature (e.g., 80-120 °C) for a short period (e.g., 10-30 minutes) typically yields the silyl-protected intermediate, 2-bromo-5-((trimethylsilyl)ethynyl)pyrazine. organic-chemistry.org

Following the coupling reaction, the trimethylsilyl (TMS) protecting group is readily removed. This deprotection step is usually accomplished by treating the intermediate with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in a protic solvent such as methanol (B129727), to afford the final product, this compound.

The table below outlines representative conditions for the key step in the microwave-assisted synthesis of an ethynylpyrazine derivative, based on established Sonogashira coupling protocols for similar heterocyclic compounds. organic-chemistry.orgmdpi.com

Interactive Data Table: Microwave-Assisted Sonogashira Coupling for Ethynylpyrazine Synthesis

| Parameter | Value | Description | Reference |

| Starting Material | 2,5-Dibromopyrazine | The dihalogenated pyrazine core. | N/A |

| Reagent | (Trimethylsilyl)acetylene | The source of the ethynyl group. | organic-chemistry.orgnih.govmdpi.com |

| Catalyst | Pd(PPh₃)₂Cl₂ / PdCl₂(dppf)₂ (2-5 mol%) | Palladium catalyst for the cross-coupling. | nih.govmdpi.com |

| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide to facilitate the reaction. | nih.govmdpi.com |

| Base | Triethylamine (Et₃N) | Amine base required for the catalytic cycle. | mdpi.com |

| Solvent | THF or DMF | Anhydrous solvent suitable for microwave heating. | mdpi.com |

| Temperature | 80-120 °C | Reaction temperature under microwave irradiation. | mdpi.com |

| Time | 10-30 min | Significantly reduced reaction time due to microwave assistance. | organic-chemistry.orgnih.gov |

| Product (Intermediate) | 2-Bromo-5-((trimethylsilyl)ethynyl)pyrazine | The silyl-protected product. | N/A |

| Yield | Good to Excellent | High yields are typical for microwave-assisted Sonogashira reactions. | organic-chemistry.org |

This rapid and efficient microwave-assisted protocol allows for the streamlined synthesis of this compound, a valuable intermediate for the construction of more complex molecular architectures. The methodology benefits from the general advantages of microwave chemistry, including precise temperature control and uniform heating, which contribute to cleaner reactions and the suppression of side-product formation. researchgate.net

Reactivity and Transformational Chemistry of 2 Bromo 5 Ethynylpyrazine

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-ethynylpyrazine

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for constructing complex molecular architectures. For this compound, these reactions primarily target the carbon-bromine bond, replacing the bromine atom with various organic moieties.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of the pyrazine (B50134) ring.

General reaction conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, combined with a phosphine (B1218219) ligand. The choice of ligand is crucial for an efficient reaction. A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the organoboron species. Dioxane or toluene (B28343) are commonly used as solvents.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Aryl-5-ethynylpyrazine |

| Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Heteroaryl-5-ethynylpyrazine |

Heck Coupling Reactions

The Heck reaction couples an unsaturated halide, such as the bromopyrazine moiety, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction would append a vinyl group to the pyrazine ring at the C2 position, resulting in a 2-alkenyl-5-ethynylpyrazine derivative. The reaction typically requires a palladium(0) catalyst, a phosphine ligand, and a base like triethylamine (B128534) (Et₃N) to neutralize the hydrogen halide formed during the reaction.

While specific examples for this compound are not extensively documented, the general applicability of the Heck reaction to bromo-heterocycles suggests its feasibility.

Sonogashira Coupling with Additional Terminal Alkynes

The Sonogashira coupling reaction is a powerful method for forming C-C bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine or diisopropylamine.

In the context of this compound, the C-Br bond can undergo Sonogashira coupling with another terminal alkyne. This transformation is particularly useful for synthesizing unsymmetrical di-alkynyl pyrazines. The reaction selectively occurs at the C-Br bond, leaving the existing ethynyl (B1212043) group at the C5 position intact, provided appropriate reaction conditions are chosen.

Table 2: Representative Sonogashira Coupling of this compound

| Coupling Partner (Alkyne) | Palladium Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-5-ethynylpyrazine |

| Trimethylsilylacetylene (B32187) | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 2-((Trimethylsilyl)ethynyl)-5-ethynylpyrazine |

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to create a new C-C bond. This method is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.

For this compound, Negishi coupling provides a route to introduce alkyl, aryl, or vinyl groups. The organozinc reagent can be prepared in situ or pre-formed. Palladium catalysts, often with bulky phosphine ligands like X-Phos or P(t-Bu)₃, are commonly employed.

Buchwald-Hartwig Amination Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.

This reaction allows for the introduction of primary or secondary amines at the 2-position of the this compound core. The process requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos, or biaryl phosphines like XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).

Table 3: Illustrative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(5-Ethynylpyrazin-2-yl)morpholine |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N-Phenyl-5-ethynylpyrazin-2-amine |

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems. The pyrazine ring is inherently electron-poor due to the presence of two nitrogen atoms, and this effect is enhanced by the electron-withdrawing ethynyl group. This electronic nature facilitates the displacement of the bromide in this compound by strong nucleophiles.

Common nucleophiles for SNAr reactions on halopyrazines include alkoxides, thiolates, and amines. The reaction typically proceeds without a metal catalyst, often requiring elevated temperatures. The rate of substitution is dependent on the strength of the nucleophile and the electron-deficient character of the pyrazine ring. For instance, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-5-ethynylpyrazine.

Transformations of the Ethynyl Functional Group

The ethynyl group of this compound is a key site for a range of chemical reactions, enabling the introduction of diverse structural motifs.

While specific studies on the hydration of this compound are not extensively detailed in the provided search results, the hydration of a terminal alkyne is a fundamental organic transformation. Generally, the reaction involves the addition of water across the triple bond, typically catalyzed by a mercury(II) salt in the presence of a strong acid, to yield a methyl ketone. Alternatively, anti-Markovnikov hydration can be achieved through hydroboration-oxidation, yielding an aldehyde. Given the electronic properties of the pyrazine ring, the regioselectivity of hydration could be influenced.

The ethynyl group readily participates in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides an efficient and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgrsc.org The reaction is typically carried out under mild conditions, often at room temperature in various solvents, and tolerates a wide range of functional groups. beilstein-journals.orgcsic.es The process involves the reaction of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org The resulting triazole ring is a valuable pharmacophore and a stable linker in various applications.

The versatility of the CuAAC reaction allows for the synthesis of a diverse library of compounds. For example, reacting this compound with various azides can lead to a wide array of functionalized pyrazine-triazole derivatives.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Benzyl Azide | Cu(I) | 1-(Benzyl)-4-(5-bromopyrazin-2-yl)-1H-1,2,3-triazole | beilstein-journals.orgcsic.es |

| This compound | Phenyl Azide | Cu(I) | 1-(Phenyl)-4-(5-bromopyrazin-2-yl)-1H-1,2,3-triazole | beilstein-journals.orgcsic.es |

| This compound | Azido-functionalized biomolecule | Cu(I) | Pyrazine-triazole bioconjugate | nih.gov |

Other types of cycloaddition reactions involving alkynes include [2+2+2] cycloadditions, which are powerful methods for constructing carbo- and heterocyclic rings, often catalyzed by various transition metal complexes. rsc.org Additionally, [4+2] cycloaddition reactions (Diels-Alder reactions) can occur where the alkyne acts as the dienophile. mdpi.comsemanticscholar.org

The ethynyl group of this compound can be selectively hydrogenated. Catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will typically yield the corresponding cis-alkene, 2-bromo-5-vinylpyrazine. Further hydrogenation with catalysts like palladium on carbon (Pd/C) will lead to the fully saturated ethyl group, resulting in 2-bromo-5-ethylpyrazine. google.com

In a specific example, 5-(2-((5,6-dimethoxypyrazin-2-yl)ethynyl)-5-(trifluoromethyl)phenyl)oxazolidin-2-one was hydrogenated using an H-cube with Pd(OH)2/C to give the corresponding ethyl-linked compound. google.com This demonstrates the feasibility of reducing the alkyne without affecting other functional groups under specific conditions.

The choice of catalyst and reaction conditions is crucial to control the extent of reduction.

| Starting Material | Reagents and Conditions | Product |

| This compound | H2, Lindlar's Catalyst | 2-Bromo-5-vinylpyrazine |

| This compound | H2, Pd/C | 2-Bromo-5-ethylpyrazine |

| 5-(2-((5,6-dimethoxypyrazin-2-yl)ethynyl)-5-(trifluoromethyl)phenyl)oxazolidin-2-one | H-cube, Pd(OH)2/C, 70 °C | 5-(2-(2-(5,6-dimethoxypyrazin-2-yl)ethyl)-5-(trifluoromethyl)phenyl)oxazolidin-2-one |

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Metal-Mediated and Organocatalytic Transformations

Both the bromo and ethynyl functionalities of this compound are amenable to a wide range of metal-mediated and organocatalytic transformations.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, Sonogashira coupling of a bromo-substituted pyrazine with a terminal alkyne is a common strategy. researchgate.netmdpi.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring.

The ethynyl group can also be involved in metal-mediated reactions. For example, the Sonogashira reaction can be performed on the ethynyl group itself, coupling it with aryl or vinyl halides.

Organocatalysis can also play a role in the transformation of derivatives of this compound. For instance, cinchona alkaloids have been used to promote regioselective reactions on related heterocyclic systems. acs.org

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of two distinct reactive sites in this compound raises important questions of chemo- and regioselectivity. The ability to selectively react one functional group while leaving the other intact is crucial for its utility as a synthetic building block.

In many cross-coupling reactions, the reactivity of the C-Br bond is often exploited first, leaving the ethynyl group available for subsequent transformations. For example, a Suzuki coupling could be performed at the bromine position, followed by a CuAAC reaction on the ethynyl group. The choice of catalyst and reaction conditions is paramount in controlling this selectivity. For instance, certain palladium catalysts might favor reaction at the C-Br bond, while copper catalysts are central to the CuAAC of the alkyne. nih.gov

The electron-deficient nature of the pyrazine ring influences the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions (if they were to occur), the directing effects of the nitrogen atoms and the existing substituents would determine the position of the incoming electrophile. Similarly, in nucleophilic aromatic substitutions, the positions ortho and para to the nitrogen atoms are activated.

The regioselectivity of cycloaddition reactions is also a key consideration. As mentioned, the CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer almost exclusively. nih.govbeilstein-journals.orgrsc.org In other cycloadditions, the electronic nature of the pyrazine ring and the substituents can influence the orientation of the addition.

Applications of 2 Bromo 5 Ethynylpyrazine in Advanced Chemical Synthesis

2-Bromo-5-ethynylpyrazine as a Versatile Building Block in Organic Synthesis

The reactivity of this compound is characterized by the distinct properties of its two functional moieties. The bromine atom can be readily displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions. smolecule.com Simultaneously, the terminal alkyne (ethynyl group) is a key participant in a multitude of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. nrochemistry.comorganic-chemistry.org This dual reactivity allows for sequential and selective functionalization, providing a powerful tool for synthetic chemists.

The Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. nrochemistry.comscielo.org.za This reaction is known for its mild conditions and tolerance of a wide array of functional groups. nrochemistry.com In the context of this compound, the ethynyl (B1212043) group can be coupled with various aryl or vinyl halides to introduce diverse substituents. Conversely, the bromo group can react with a variety of terminal alkynes. This versatility has been exploited in the synthesis of numerous complex organic molecules. organic-chemistry.orgwashington.edu

The unique structure of this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems. The pyrazine (B50134) core itself is a key feature in many biologically active compounds. tsijournals.comresearchgate.net By utilizing the reactivity of the bromo and ethynyl groups, chemists can construct fused ring systems and other intricate heterocyclic structures. For instance, intramolecular cycloaddition reactions involving the ethynyl group and a suitably positioned functional group can lead to the formation of novel polycyclic aromatic compounds. mdpi.comsemanticscholar.org The pyrazine ring system is a structural component found in many natural products and has been a target for the synthesis of new liquid crystalline materials. tsijournals.comjmchemsci.com

Derivatives of this compound, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxaldehyde, serve as intermediates in the synthesis of various pharmaceutical compounds due to their unique structure and reactivity. lookchem.com The development of new methods for creating five-membered heterocyclic rings often utilizes phase transfer catalysts to facilitate reactions. researchgate.net

| Reaction Type | Description | Reagents/Catalysts | Resulting Structures |

| Sonogashira Coupling | Cross-coupling of the terminal alkyne with aryl/vinyl halides. nrochemistry.com | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) cocatalyst, amine base. nrochemistry.com | Extended π-conjugated systems, functionalized pyrazines. |

| Nucleophilic Substitution | Displacement of the bromine atom by various nucleophiles. smolecule.com | Amines, thiols, alkoxides, etc. | Amino-, thio-, or alkoxy-substituted pyrazines. |

| Cycloaddition Reactions | Intramolecular or intermolecular cycloadditions involving the alkyne. mdpi.comsemanticscholar.orgrsc.org | Heat or transition metal catalysts. | Fused heterocyclic systems (e.g., pyrrolopyrazines, furopyrazines). lookchem.com |

The sequential and chemoselective functionalization of this compound allows for the preparation of a wide array of poly-substituted pyrazine derivatives. For example, the ethynyl group can first be protected, often with a trimethylsilyl (B98337) (TMS) group, to form 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. smolecule.com This protection allows for selective reactions at the bromine position. Subsequent deprotection of the alkyne reveals the reactive ethynyl group for further transformations. This stepwise approach enables the introduction of different substituents at specific positions on the pyrazine ring with high precision.

The reactivity of halogenated pyrazines can be tuned by the nature of the halogen. For instance, iodo-substituted pyrazines are generally more reactive in cross-coupling reactions than their bromo- or chloro- counterparts. cymitquimica.com This difference in reactivity can be exploited for selective synthesis. For example, in a molecule containing both bromine and iodine, the iodine can be selectively reacted while the bromine remains intact for a subsequent reaction step.

Synthesis of Complex Heterocyclic Systems

Role in Medicinal Chemistry Research (excluding clinical data, dosage, safety)

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. tsijournals.comresearchgate.net this compound, and its derivatives, serve as valuable tools for medicinal chemists in the design and synthesis of novel therapeutic agents.

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.gov this compound provides a rigid and versatile scaffold for the design of new bioactive molecules. nih.govembopress.org Its ability to be functionalized at two distinct positions allows for the systematic exploration of chemical space around the pyrazine core. By varying the substituents at the bromo and ethynyl positions, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets. nih.gov The pyrazine ring itself can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of proteins.

This compound is classified as a pharmaceutical intermediate, a compound that is a step in the synthesis of a final drug product. bldpharm.comprisunpharma.comprisunpharma.com Its utility lies in its ability to be readily converted into more complex molecules that are closer in structure to the final drug candidate. The presence of the reactive bromo and ethynyl groups allows for the efficient introduction of key pharmacophores and other structural motifs required for biological activity. For example, the ethynyl group can be used to link the pyrazine core to other aromatic or heterocyclic systems, a common strategy in the development of kinase inhibitors and other targeted therapies.

Precursor for Advanced Pharmaceutical Intermediates

Contribution to Materials Science Research

In materials science, this compound serves as a critical component in the development of novel organic materials with tailored electronic and photophysical properties. Its rigid structure and capacity for extended conjugation through its functional groups are key to its utility in this field.

The bifunctional nature of this compound makes it an important intermediate for creating materials used in organic electronics. The bromine atom and the ethynyl group are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. These reactions allow for the precise assembly of conjugated molecules that form the active layers in various electronic devices.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, pyrazine-containing compounds can function as electron-transport materials (ETMs) due to the electron-deficient character of the pyrazine ring. rsc.org The synthesis of larger, conjugated molecules for OLED applications often involves bromo-aromatic intermediates. google.comresearchgate.net this compound can be used to construct such molecules, where the pyrazine core helps to balance charge injection and transport, potentially improving device efficiency and stability. bldpharm.com

Organic Field-Effect Transistors (OFETs): The performance of OFETs relies on the charge carrier mobility of the semiconducting layer. Materials derived from this compound can be designed to promote intermolecular π-π stacking, which is crucial for efficient charge transport. The use of similar building blocks, like 2-bromo-5-alkylthiophenes, has led to semiconducting oligomers with high charge mobilities. ossila.com

Table 1: Role of this compound Functional Groups in Organic Electronics

| Functional Group | Role in Synthesis | Impact on Material Properties |

| Pyrazine Ring | Provides a stable, electron-deficient core for the final molecule. | Influences electron affinity and transport properties; enhances thermal stability. |

| Bromo Group | Acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Stille). | Allows for the programmed introduction of other aromatic or vinyl groups. |

| Ethynyl Group | Participates in cross-coupling reactions (e.g., Sonogashira) or click chemistry. | Enables the extension of π-conjugation, leading to tunable optical and electronic properties. |

The ability to undergo sequential or double cross-coupling reactions makes this compound an ideal monomer for the synthesis of conjugated polymers and oligomers. These materials are the cornerstone of "plastic electronics" due to their processability and tunable properties.

Research has shown that 2,5-disubstituted pyrazines can be synthesized via Sonogashira coupling reactions on 2,5-dibromopyrazine (B1339098) precursors. researchgate.net Similarly, this compound can react with various partners to create extended π-systems. For example, a Sonogashira coupling at the bromo position followed by another coupling at the ethynyl position can lead to well-defined oligomers or high-molecular-weight polymers. The pyrazine unit within the polymer backbone imparts specific electronic characteristics, often enhancing electron affinity, which is desirable for n-type semiconductors. ossila.comsmolecule.com The ethynyl linkages contribute to the rigidity of the polymer chain, which can promote ordered packing in the solid state and improve charge mobility. smolecule.com

Table 2: Examples of Potential Polymers from this compound

| Polymerization Strategy | Co-monomer Example | Resulting Polymer Type | Potential Application |

| Sonogashira Polymerization | Diethynyl-aromatic (e.g., 1,4-diethynylbenzene) | Poly(arylene ethynylene) with pyrazine units | OFETs, OPVs |

| Suzuki Polymerization | Aromatic-diboronic acid (e.g., Thiophene-2,5-diboronic acid) | Poly(aryl-vinylene) with pyrazine units | OLEDs, OPVs |

| Stille Polymerization | Distannyl-aromatic (e.g., 2,5-bis(trimethylstannyl)thiophene) | Donor-Acceptor (D-A) Copolymer | OPVs |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. thno.org this compound is a valuable component in this field for designing complex, self-assembling systems.

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the flat, aromatic surface of the ring can participate in π-π stacking interactions with other aromatic molecules. scielo.br These interactions can be used to direct the self-assembly of molecules into ordered structures like nanorods or nanoparticles. rsc.org The ethynyl group can also serve as a hydrogen bond donor or participate in other non-covalent interactions. By modifying the molecule, for example, through reactions at the bromo- or ethynyl- positions, its role in host-guest systems can be finely tuned, allowing it to selectively bind to other molecules (guests). thno.orgscielo.br A structurally similar compound, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, is noted for its potential as a hydrogen-bond donor for coordination chemistry or supramolecular assembly. smolecule.com

Precursors for Semiconducting Polymers and Oligomers

Application in Coordination Chemistry as a Ligand Precursor

In coordination chemistry, ligands are molecules that bind to a central metal ion to form a coordination complex. This compound is an excellent precursor for designing ligands with specific properties for catalysis, sensing, or the construction of advanced materials. acs.org

The basic this compound molecule can act as a simple monodentate ligand through one of its nitrogen atoms. However, its true value lies in its potential for elaboration into more complex, multidentate ligands. smolecule.com The bromo and ethynyl groups can be transformed into other functional groups capable of coordinating to metals.

For example:

The ethynyl group can be coupled with pyridine (B92270) or other heterocyclic rings to create chelating ligands that can bind to a metal ion through multiple sites, leading to more stable complexes.

The bromine atom can be replaced via nucleophilic substitution or cross-coupling reactions to introduce donor atoms like sulfur or phosphorus.

This synthetic flexibility allows chemists to design ligands with precise geometric and electronic properties, tailoring the resulting metal complexes for specific applications such as catalysis or molecular magnetism. acs.org

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.netnih.gov These materials are known for their high porosity and have applications in gas storage, separation, and catalysis. mdpi.com

Table 3: Suitability of this compound as a Linker for MOFs/Coordination Polymers

| Structural Feature | Role in Framework Construction |

| Pyrazine Nitrogens | Act as coordination sites (nodes) to bind metal ions. |

| Rigid Aromatic Core | Provides structural integrity and defines the distance between metal centers. |

| Ethynyl Group | Can act as an additional coordination site or be functionalized to add another linking point. |

| Bromo Group | Allows for synthetic modification to create multitopic linkers for building higher-dimensional networks. |

Catalytic Applications of Derived Coordination Complexes

The compound this compound is a heterocyclic molecule featuring three distinct functional components: a pyrazine ring, a bromine atom, and an ethynyl group. This unique combination of a metal-coordinating pyrazine unit and two reactive sites (bromo and ethynyl groups) suggests that its coordination complexes could serve as versatile catalysts in advanced chemical synthesis. While the catalytic applications of coordination complexes derived specifically from this compound are a developing area of research, their potential can be inferred from the well-established reactivity of their constituent parts. The pyrazine moiety can act as a ligand, binding to a metal center, while the bromo and ethynyl groups can participate directly in catalytic cycles, particularly in cross-coupling reactions.

Coordination complexes of pyrazine and its derivatives are known to be effective in various catalytic transformations, including hydrogenations and oxidations. mdpi.commdpi.com The nitrogen atoms of the pyrazine ring can coordinate to a transition metal, influencing its electronic properties and, consequently, its catalytic activity. For instance, pyrazine-containing ligands have been shown to modulate the redox potentials of cobalt and iron complexes, which is crucial for their performance in catalytic proton reduction and CO2 hydrogenation, respectively. mdpi.comacs.orgosti.gov

The presence of both a bromine atom and an ethynyl group on the pyrazine ring opens up the possibility of these complexes acting as catalysts or pre-catalysts in a variety of cross-coupling reactions. The bromo group is a classic leaving group in palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings. researchgate.net Similarly, the terminal alkyne (ethynyl group) is a key reactant in Sonogashira couplings and other addition reactions. nih.gov

A hypothetical coordination complex, for example, [PdCl2(this compound)2], could potentially catalyze the Suzuki coupling of an arylboronic acid with an aryl halide. In such a scenario, the complex would serve as a source of the active palladium(0) catalyst. The pyrazine ligand could stabilize the metal center and modulate its reactivity.

Below are prospective catalytic applications of such derived complexes, illustrated with hypothetical research findings.

Prospective Catalytic Activity in Suzuki-Miyaura Cross-Coupling

Coordination complexes of this compound with palladium could be investigated for their catalytic efficacy in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly for synthesizing biaryls. A hypothetical study might explore the activity of a palladium complex where this compound acts as a ligand.

Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 4-Methyl-4'-nitrobiphenyl | 88 |

| 3 | 2-Bromopyridine (B144113) | 3-Furylboronic acid | 2-(3-Furyl)pyridine | 85 |

This table presents hypothetical data to illustrate the potential catalytic application. The catalyst is a prospective palladium complex of this compound.

Potential for Sonogashira Cross-Coupling Reactions

Given the ethynyl group on the ligand itself, coordination complexes of this compound could be uniquely suited for catalyzing or participating in Sonogashira cross-coupling reactions. A metal complex could catalyze the coupling of a terminal alkyne with an aryl halide. The ligand's own ethynyl group could potentially be involved in the formation of polymeric or oligomeric structures through self-coupling, leading to novel materials with catalytic properties.

Table 2: Prospective Results for Sonogashira Coupling Catalysis

| Entry | Aryl Halide | Terminal Alkyne | Product | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 95 |

| 2 | 4-Bromobenzonitrile | 1-Heptyne | 4-(Hept-1-yn-1-yl)benzonitrile | 90 |

| 3 | 3-Iodoanisole | (Trimethylsilyl)acetylene | 1-((3-Methoxyphenyl)ethynyl)-1-(trimethylsilyl)silane | 87 |

This table is illustrative of potential research findings for a catalyst based on a coordination complex of this compound.

Catalysis in N-Heterocycle Synthesis

The dehydrogenative formation of N-heterocycles is another area where pyrazine-ligated metal complexes have shown promise. mdpi.com Ruthenium complexes, for example, have been used to catalyze the synthesis of quinolines and pyrazines from amino alcohols. mdpi.comarabjchem.org A coordination complex derived from this compound could potentially be explored for similar transformations, where the electronic properties of the pyrazine ring, modified by the bromo and ethynyl substituents, could tune the catalytic activity.

Computational and Theoretical Investigations of 2 Bromo 5 Ethynylpyrazine

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum-mechanical methods for calculating the electronic structure of molecules. nih.gov DFT is widely used for predicting ground-state properties, while TD-DFT is a popular choice for calculating excited-state properties and electronic excitation energies. nih.govresearchgate.net These methods offer a favorable balance between computational cost and accuracy, making them suitable for studying complex molecules like 2-bromo-5-ethynylpyrazine. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and polarizable molecule. mdpi.comresearchgate.net

For related heterocyclic compounds, DFT calculations have been used to determine HOMO and LUMO energies. For instance, in a study of thienopyridine derivatives, the calculated HOMO-LUMO energy gaps ranged from 2.32 to 3.39 eV. researchgate.net In another analysis of 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, the HOMO-LUMO gap was found to be sensitive to the type of heteroatom in the ring. mdpi.com

Interactive Table: Example HOMO-LUMO Data for a Related Compound (3-Bromo-2-hydroxypyridine)

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gas | -6.880 | -1.475 | 5.405 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol (B129727) | -6.879 | -1.475 | 5.403 |

Data derived from a study on 3-Bromo-2-hydroxypyridine using DFT calculations. mdpi.com

Reactivity Descriptors (Electrophilicity Index, Chemical Hardness/Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.netmdpi.com These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comresearchgate.netmdpi.com

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.comresearchgate.net

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron from the environment. A high electrophilicity index indicates a good electrophile. mdpi.com

These descriptors are valuable for predicting how a molecule will interact with other chemical species. mdpi.comekb.eg

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how it can change. Molecular dynamics (MD) simulations are a powerful tool for this purpose, allowing the exploration of the conformational landscape of a molecule over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal the different stable conformations and the energy barriers between them. nih.gov For example, MD simulations have been successfully used to study the conformational changes in molecules like cyclohexane (B81311) and its derivatives, as well as more complex systems like ampicillin. nih.govmdpi.com This information is vital for understanding how a molecule might bind to a biological target.

Reaction Mechanism Elucidation through Computational Studies

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. numberanalytics.comsciepub.com By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction pathway. numberanalytics.comsmu.edu This allows for a detailed understanding of the step-by-step process of a reaction, including the identification of the rate-determining step and the factors that influence the reaction's outcome. numberanalytics.comsmu.edu For example, computational studies have been used to investigate the mechanisms of E2 elimination reactions and asymmetric annulation reactions. sciepub.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared spectra). mdpi.comsun.ac.za These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. DFT calculations can provide a theoretical vibrational spectrum that can be compared with experimental data, aiding in the assignment of vibrational modes to specific molecular motions. For instance, in the study of a pyrazin-2-amine derivative, a calculated vibrational frequency of 611 cm⁻¹ was noted. sun.ac.za

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govcsfarmacie.cz This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as a protein or enzyme. nih.govresearchgate.netmdpi.com The results of a docking study can provide insights into the binding affinity, the specific interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex, and the key residues in the binding site. nih.govresearchgate.net For example, in a study of novel 1,2,4-triazole (B32235) derivatives, molecular docking was used to investigate their interactions with COX-1 and COX-2 enzymes. csfarmacie.cz

Advanced Spectroscopic Characterization Techniques in Research on 2 Bromo 5 Ethynylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Bromo-5-ethynylpyrazine, the ¹H NMR spectrum is expected to be relatively simple, exhibiting distinct signals for the different types of protons present.

The pyrazine (B50134) ring contains two protons. Due to the asymmetry introduced by the bromo and ethynyl (B1212043) substituents, these two protons are in different chemical environments and are expected to appear as distinct singlets in the spectrum. The exact chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. Generally, aromatic protons resonate in the range of 6.5-8.0 ppm. libretexts.org For 2-bromopyridine (B144113), the proton adjacent to the nitrogen is typically found at a lower field. mdpi.com The ethynyl proton, attached to the terminal carbon of the alkyne group, would also produce a characteristic signal, typically a singlet, in a distinct region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | 8.0 - 8.5 | Singlet |

| Pyrazine-H | 8.0 - 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyrazine ring typically resonate in the aromatic region of the spectrum, generally between 120 and 150 ppm. libretexts.org The carbon atom bonded to the bromine (C-Br) is expected to be shifted to a lower field compared to the other ring carbons due to the deshielding effect of the halogen. The two carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum, typically between 70 and 90 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine-C (C-Br) | 140 - 150 |

| Pyrazine-C | 145 - 155 |

| Pyrazine-C | 145 - 155 |

| Pyrazine-C | 115 - 125 |

| Ethynyl-C | 80 - 90 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity between any coupled protons, although significant coupling between the isolated pyrazine protons is not expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the known proton assignments. For instance, it would definitively link the pyrazine proton signals to their corresponding carbon signals on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For this compound, HMBC would show correlations between the pyrazine protons and the carbons of the ethynyl group, confirming their connectivity.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comspectroscopyonline.comspectroscopyonline.comgatewayanalytical.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. The C-H stretching vibrations of the pyrazine ring are expected in the aromatic C-H region, typically around 3000-3100 cm⁻¹. The C≡C stretching vibration of the ethynyl group should appear as a sharp, weak to medium band in the region of 2100-2260 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically below 1000 cm⁻¹. The pyrazine ring itself will exhibit a series of characteristic skeletal vibrations. For comparison, the FT-IR spectrum of 2-bromopyridine shows characteristic bands at 1577, 1451, and 1417 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

| C=N, C=C Stretch (Pyrazine Ring) | 1400 - 1600 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light by a molecule. thermofisher.comspectroscopyonline.comspectroscopyonline.comgatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C≡C stretching vibration is expected to be a strong and sharp band, as alkyne bonds often produce intense Raman signals. The symmetric breathing vibrations of the pyrazine ring are also expected to be prominent. The C-Br stretch, while also visible, may be weaker than in the FT-IR spectrum. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. For instance, in the FT-Raman spectrum of 5-bromo-2-nitropyridine, a related compound, various ring modes are clearly identified. bldpharm.com

Table 4: Predicted FT-Raman Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C≡C Stretch | 2100 - 2260 | Strong |

| Pyrazine Ring Vibrations | 1000 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. neu.edu.tr For this compound, the molecular formula is C₆H₃BrN₂, yielding a calculated molecular weight of approximately 183.01 g/mol . bldpharm.com

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct molecular ion region with two peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. chemguide.co.uk This pattern, designated as the M+ and M+2 peaks, arises from the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. chemguide.co.uk The observation of this isotopic signature provides clear evidence for the presence of a single bromine atom in the molecule.

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. savemyexams.com The analysis of these fragments provides further confirmation of the compound's structure. Cleavage is often favored at certain bonds, leading to the formation of characteristic ions. libretexts.org Potential fragmentation pathways for this molecule include the loss of the ethynyl group (C₂H), the bromine atom, or cleavage of the pyrazine ring itself.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z | Notes |

| Molecular Ion (M⁺) | [C₆H₃⁷⁹BrN₂]⁺ | ~182 | Represents the molecule with the ⁷⁹Br isotope. |

| Molecular Ion (M+2) | [C₆H₃⁸¹BrN₂]⁺ | ~184 | Represents the molecule with the ⁸¹Br isotope; expected to have nearly the same intensity as the M⁺ peak. chemguide.co.uk |

| Fragment Ion | [C₆H₃N₂]⁺ | ~103 | Corresponds to the loss of the bromine radical (·Br). |

| Fragment Ion | [C₄H₂BrN]⁺ | ~155/157 | Possible fragment resulting from the loss of HCN and a nitrogen atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. These transitions involve the excitation of electrons from occupied molecular orbitals to unoccupied molecular orbitals. usp.br The structure of this compound, featuring a pyrazine ring and an ethynyl group, contains both π bonds and non-bonding lone pair electrons, making it suitable for UV-Vis analysis.

The pyrazine ring is an aromatic system containing carbon-carbon and carbon-nitrogen double bonds, which act as chromophores—the parts of a molecule responsible for its color. vscht.cz The conjugated system of the pyrazine ring and the ethynyl group gives rise to high-energy π → π* (pi to pi-star) transitions. Additionally, the nitrogen atoms in the pyrazine ring possess lone pairs of electrons (n electrons). This allows for lower-energy n → π* (n to pi-star) transitions. The absorption wavelengths (λmax) and molar absorptivities (ε) are characteristic of the molecule's electronic structure. usp.br Substituents on the aromatic ring can influence the energy of these transitions and thus the position of the absorption bands. units.it

Table 2: Potential Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Energy | Region |

| π → π | Bonding π orbital to antibonding π orbital | High | UV (< 300 nm) |

| n → π | Non-bonding orbital (N lone pair) to antibonding π orbital | Low | UV/Visible (> 300 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can generate a diffraction pattern that, when analyzed, reveals the electron density distribution and thus the exact positions of atoms. libretexts.org This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions. ntu.edu.sg